

Orelabrutinib in Ibrutinib-Resistant Lymphoma: A Preclinical Comparative Guide

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Compound of Interest	
Compound Name:	Orelabrutinib
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Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.^{[1][2]} The first-generation BTK inhibitor, ibrutinib, has revolutionized the treatment of various B-cell malignancies. However, the emergence of resistance, primarily through mutations in the BTK gene, presents a significant clinical challenge.^[3]

Orelabrutinib is a next-generation, irreversible BTK inhibitor designed for high selectivity and potency.^{[2][4]} This guide provides an objective comparison of **orelabrutinib**'s performance against ibrutinib in preclinical lymphoma models, based on available experimental data. It will focus on their efficacy in ibrutinib-sensitive contexts and elucidate the mechanistic basis of resistance that affects both agents.

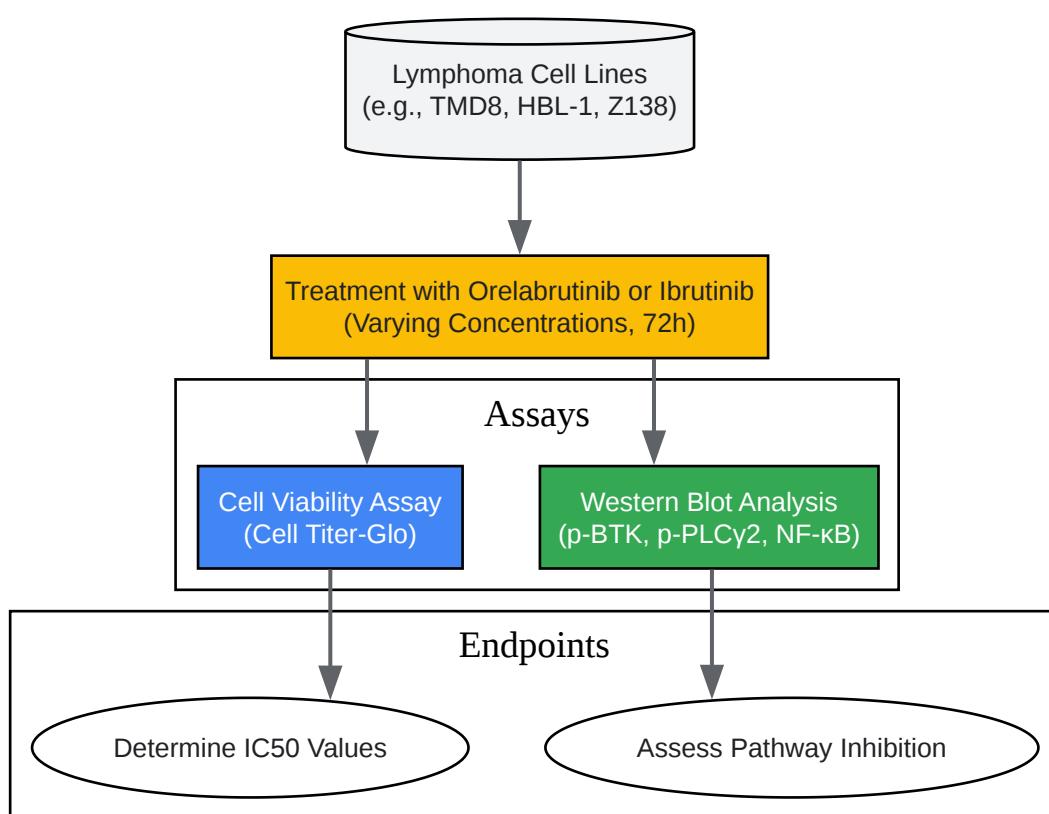
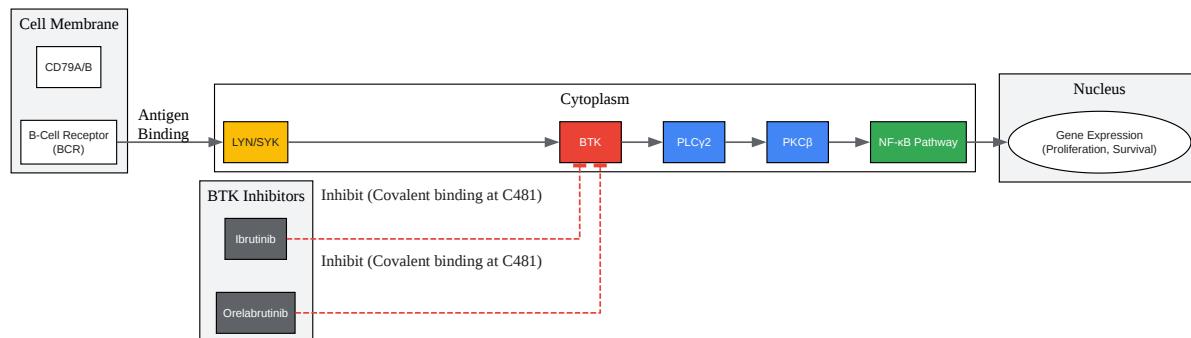
Mechanism of Action: BTK Inhibition and Ibrutinib Resistance

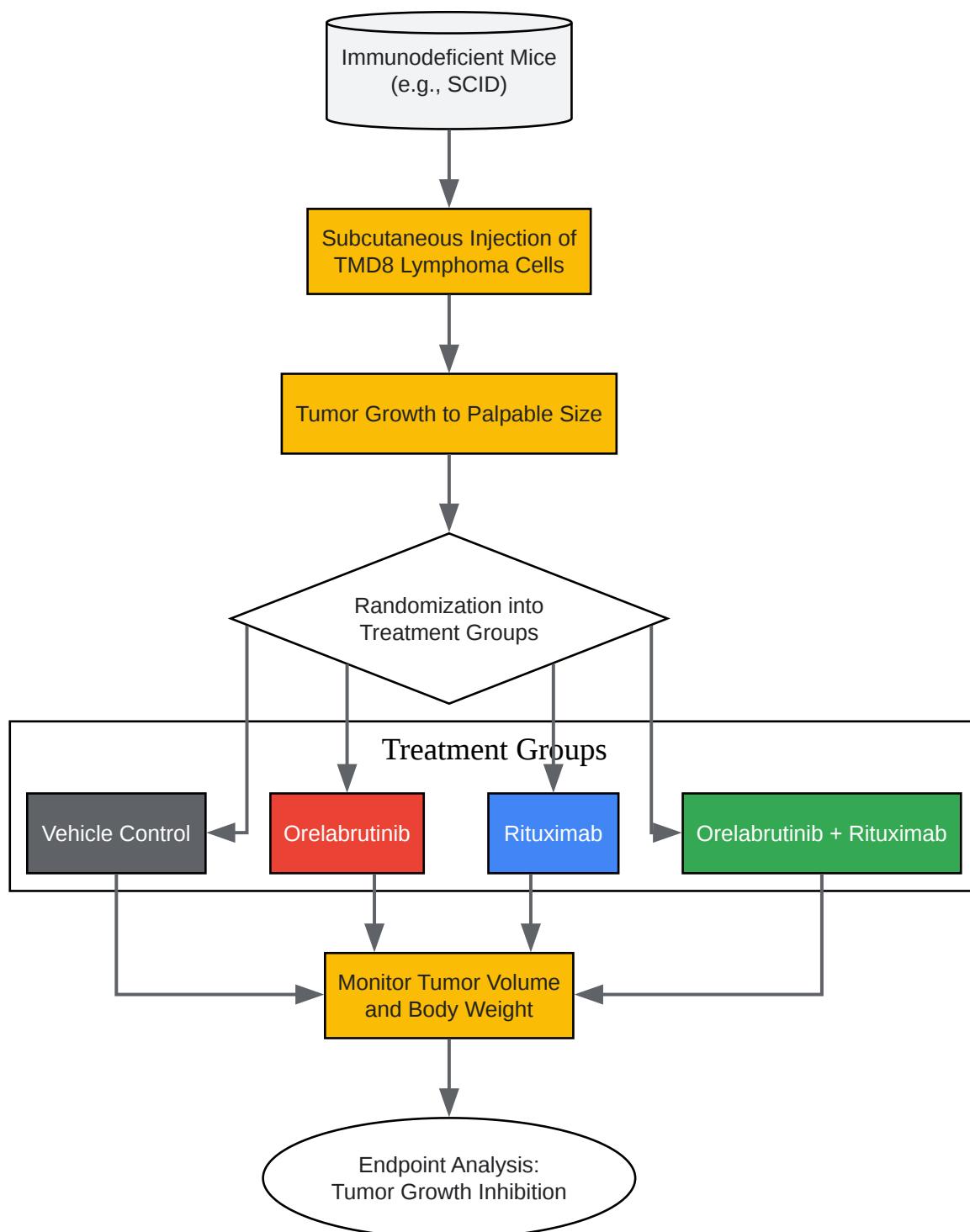
The BCR signaling cascade is a cornerstone of B-cell function. Upon antigen binding, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways like PLC γ 2 and NF- κ B, promoting cell proliferation and survival.^{[1][2]}

Both **orelabrutinib** and ibrutinib are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase

activity.^[1] However, ibrutinib is known to have off-target effects on other kinases, such as EGFR and TEC, which are not observed with the more selective **orelابrutinib**.^{[4][5]}

The most common mechanism of acquired resistance to ibrutinib is a mutation that substitutes the cysteine at position 481 with a serine (C481S). This substitution prevents the covalent binding of irreversible inhibitors like ibrutinib. As **oreلابrutinib** utilizes the same covalent binding mechanism, it is also rendered ineffective by the C481S mutation.^[3]





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